3,3'-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid)
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Overview
Description
3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid) is a complex organic compound with the molecular formula C30H26Cl2N6O8 and a molecular weight of 669.47 g/mol . This compound is characterized by its intricate structure, which includes multiple functional groups such as azo, imino, and carboxylic acid groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid) involves multiple steps. The starting materials typically include 2,5-dimethyl-1,4-phenylenediamine and 4-chlorobenzoic acid. The synthesis process involves the formation of azo bonds through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the successful formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial to achieving high yields and purity. The final product is typically purified through crystallization, filtration, and drying processes .
Chemical Reactions Analysis
Types of Reactions
3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines .
Scientific Research Applications
3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid) involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid): This compound itself is unique due to its specific structure and functional groups.
3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid): Another similar compound with slight variations in the substituents or functional groups.
Uniqueness
The uniqueness of 3,3’-((2,5-Dimethyl-1,4-phenylene)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-chlorobenzoic acid) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74351-78-3 |
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Molecular Formula |
C30H26Cl2N6O8 |
Molecular Weight |
669.5 g/mol |
IUPAC Name |
3-[[1-[4-[[2-[(5-carboxy-2-chlorophenyl)diazenyl]-3-oxobutanoyl]amino]-2,5-dimethylanilino]-1,3-dioxobutan-2-yl]diazenyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C30H26Cl2N6O8/c1-13-9-22(34-28(42)26(16(4)40)38-36-24-12-18(30(45)46)6-8-20(24)32)14(2)10-21(13)33-27(41)25(15(3)39)37-35-23-11-17(29(43)44)5-7-19(23)31/h5-12,25-26H,1-4H3,(H,33,41)(H,34,42)(H,43,44)(H,45,46) |
InChI Key |
MFNRAHKNWDJWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)O)Cl)C)NC(=O)C(C(=O)C)N=NC3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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